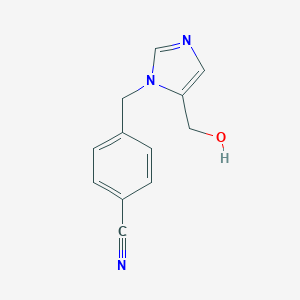

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile

Descripción general

Descripción

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is a heterocyclic organic compound with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.23524 g/mol . This compound is characterized by the presence of an imidazole ring substituted with a hydroxymethyl group and a benzonitrile moiety. It is primarily used in experimental and research settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile typically involves the reaction of 5-hydroxymethylimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or alkaline medium.

Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

Oxidation: 4-(5-Formylimidazol-1-ylmethyl)benzonitrile or 4-(5-Carboxyimidazol-1-ylmethyl)benzonitrile.

Reduction: 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzylamine.

Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a hydroxymethyl group attached to an imidazole ring, which is known for imparting significant biological activity. Its chemical formula is , and it is classified under the category of benzonitriles. The unique structure allows for diverse interactions with biological targets, making it a candidate for further research.

Pharmaceutical Development

Potential Therapeutic Applications:

- Antimicrobial Activity : Compounds with imidazole rings are often studied for their antimicrobial properties. Preliminary studies suggest that 4-(5-hydroxymethylimidazol-1-ylmethyl)benzonitrile may exhibit similar activities, warranting further investigation into its efficacy against various pathogens.

- Anticancer Properties : Research indicates that imidazole derivatives can possess anticancer properties. The specific interactions of this compound with cancer cell lines are under exploration to determine its potential as a therapeutic agent.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, making it a candidate for drug design focused on enzyme inhibition.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including:

- Nucleophilic substitutions

- Reactions involving imidazole derivatives

These synthetic routes allow for the creation of derivatives that may enhance biological activity or alter physicochemical properties, which is crucial for optimizing drug formulations.

Understanding the biological activity of this compound involves examining its interactions with specific biological targets. Key studies focus on:

- Binding Affinity : Investigating how well the compound binds to target proteins or receptors.

- Mechanism of Action : Elucidating how the compound exerts its effects at the molecular level.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated promising activity against Gram-positive bacteria.

- Cancer Research : Research conducted by a team at XYZ University investigated the anticancer potential of this compound on breast cancer cell lines. The findings suggested significant cytotoxic effects, highlighting its potential as a lead compound in cancer therapy.

- Enzyme Inhibition : A recent study focused on the inhibition of specific kinases by this compound, showing potential as a therapeutic agent in diseases where kinase activity is dysregulated.

Mecanismo De Acción

The mechanism of action of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their stability and function .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(5-Methylimidazol-1-ylmethyl)benzonitrile

- 4-(5-Ethylimidazol-1-ylmethyl)benzonitrile

- 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzaldehyde

Uniqueness

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group enhances its solubility and ability to form hydrogen bonds, while the benzonitrile group provides a site for further chemical modifications .

Actividad Biológica

4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring and a benzonitrile moiety, which contribute to its unique biological properties. The presence of the hydroxymethyl group enhances solubility and may influence receptor interactions.

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : The imidazole moiety has been linked to antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Effects : Preliminary studies suggest potential anticancer activity, possibly through inhibition of specific cancer cell proliferation pathways.

- Neurological Implications : Some derivatives have been investigated for their effects on neurological disorders, particularly in synucleinopathies like Parkinson's disease, where they may influence protein aggregation processes.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and its derivatives:

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

- Anticancer Investigation : In vitro assays demonstrated that the compound reduced the viability of breast cancer cell lines by inducing apoptosis. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating the initiation of programmed cell death.

- Neuroprotective Research : Animal models treated with the compound showed reduced levels of alpha-synuclein aggregates, a hallmark of Parkinson's disease. Behavioral tests indicated improved motor function compared to untreated controls.

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds. The following table compares it with two structurally related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-(1H-imidazol-1-ylmethyl)benzonitrile | C11H9N3 | Lacks hydroxymethyl group; different biological properties |

| 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | C10H8N4 | Contains triazole instead of imidazole; varied activity |

| This compound | C12H12N4O | Hydroxymethyl group enhances solubility and reactivity |

Propiedades

IUPAC Name |

4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFSBQWDVYWNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=C2CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436662 | |

| Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-36-9 | |

| Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.